
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, chloro, and fluoro groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield a phenol derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for the construction of biaryl compounds and other aromatic systems .
Biology: In biological research, boronic acids are known for their ability to bind to diols and other biomolecules. This property makes this compound a potential candidate for the development of sensors and probes for detecting biomolecules such as sugars and nucleotides .
Medicine: In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with active site residues of enzymes makes them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structure allows it to impart specific properties to the materials, such as enhanced stability or reactivity .
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming cyclic boronate esters . This interaction can modulate the activity of enzymes or other biomolecules, leading to various biological effects.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes with active site residues that can interact with the boronic acid group. Pathways involving carbohydrate metabolism or signal transduction may be affected by the compound’s ability to bind to specific biomolecules .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(2-(Benzyloxy)phenyl)boronic acid: Similar to (2-(Benzyloxy)-4-chloro-3-fluorophenyl)boronic acid but lacks the chloro and fluoro substituents.
(4-Chloro-3-fluorophenyl)boronic acid: Contains the chloro and fluoro substituents but lacks the benzyloxy group.
Uniqueness: The uniqueness of this compound lies in its combination of substituents, which imparts specific reactivity and binding properties. The presence of the benzyloxy group enhances its solubility and stability, while the chloro and fluoro substituents can influence its electronic properties and reactivity .
Propiedades
Fórmula molecular |
C13H11BClFO3 |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
(4-chloro-3-fluoro-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Clave InChI |
APFSBQZTSTWGKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


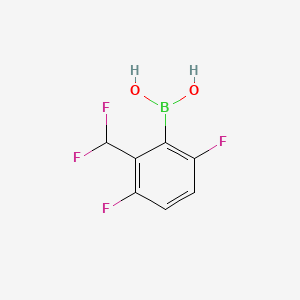
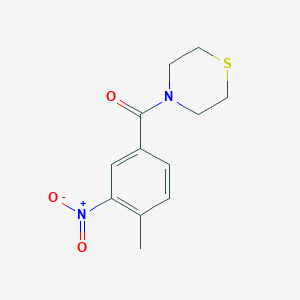
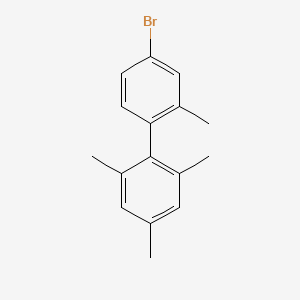
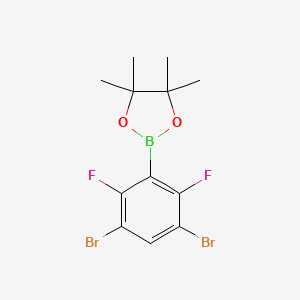
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
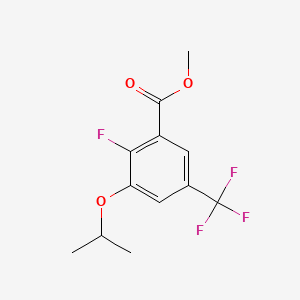

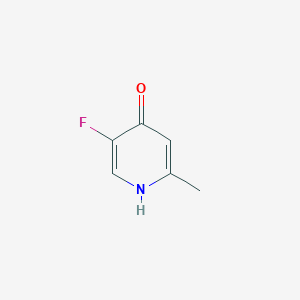

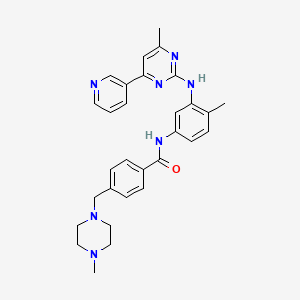
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
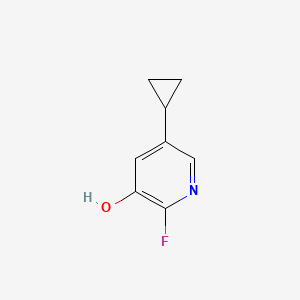
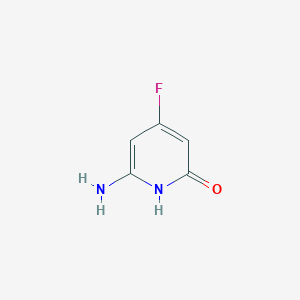
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
